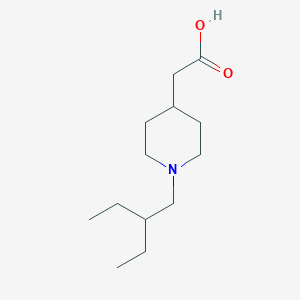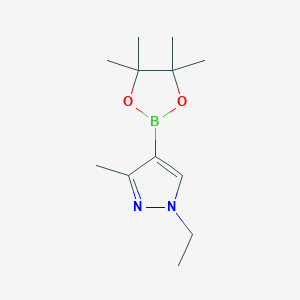
2-(1-(2-Ethylbutyl)piperidin-4-yl)essigsäure
Übersicht
Beschreibung
2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic acid is a useful research compound. Its molecular formula is C13H25NO2 and its molecular weight is 227.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung und -synthese
Piperidinderivate gehören zu den wichtigsten synthetischen Fragmenten für die Entwicklung von Medikamenten . Sie spielen eine wichtige Rolle in der pharmazeutischen Industrie . Ihre Derivate sind in mehr als zwanzig Klassen von Pharmazeutika sowie in Alkaloiden vorhanden .
Antikrebsanwendungen
Piperidinderivate haben sich als potenzielle Antikrebsmittel gezeigt . Sie wurden in verschiedenen therapeutischen Anwendungen eingesetzt .
Antivirenanwendungen
Piperidinderivate wurden auch bei der Entwicklung von antiviralen Medikamenten verwendet .
Antimalariaanwendungen
Es gibt Forschungsergebnisse, die darauf hindeuten, dass Piperidinderivate zur Behandlung von Malaria eingesetzt werden können .
Antimikrobielle und Antimykotische Anwendungen
Piperidinderivate wurden bei der Entwicklung von antimikrobiellen und antimykotischen Medikamenten verwendet .
Antihypertensive Anwendungen
Piperidinderivate haben sich bei der Behandlung von Bluthochdruck als vielversprechend erwiesen .
Analgetische und Entzündungshemmende Anwendungen
Piperidinderivate wurden bei der Entwicklung von analgetischen und entzündungshemmenden Medikamenten verwendet .
Anti-Alzheimer- und Antipsychotische Anwendungen
Piperidinderivate haben sich bei der Behandlung der Alzheimer-Krankheit als vielversprechend erwiesen und wurden bei der Entwicklung von Antipsychotika verwendet .
Biochemische Analyse
Biochemical Properties
2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are potent endogenous anti-inflammatory mediators . By inhibiting sEH, 2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic acid stabilizes EETs, thereby exerting anti-inflammatory effects .
Cellular Effects
The effects of 2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of sEH leads to the stabilization of EETs, which in turn affects inflammatory responses and cellular homeostasis . Additionally, 2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic acid has been shown to impact the expression of genes involved in inflammation and oxidative stress .
Molecular Mechanism
At the molecular level, 2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic acid exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves the inhibition of sEH, which prevents the conversion of EETs to less biologically active dihydroxyeicosatrienoic acids . This inhibition enhances the anti-inflammatory properties of EETs, contributing to the compound’s therapeutic potential. Additionally, 2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic acid may interact with other enzymes and proteins, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic acid exhibits varying degrees of stability under different conditions, which can impact its efficacy and potency . Long-term exposure to this compound may lead to changes in cellular responses, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, it may cause toxic or adverse effects, including disruptions in cellular homeostasis and metabolic processes . Understanding the dosage-dependent effects of 2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic acid is crucial for its potential therapeutic applications.
Metabolic Pathways
2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its primary interaction is with sEH, where it inhibits the enzyme’s activity and stabilizes EETs . This interaction affects metabolic flux and metabolite levels, contributing to the compound’s anti-inflammatory and therapeutic properties . Additionally, 2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic acid may influence other metabolic pathways, further impacting cellular function .
Transport and Distribution
The transport and distribution of 2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic acid within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence the localization and accumulation of 2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic acid within different cellular compartments, affecting its overall efficacy and function .
Subcellular Localization
The subcellular localization of 2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic acid plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact the compound’s interactions with biomolecules and its overall biological effects . Understanding the subcellular distribution of 2-(1-(2-Ethylbutyl)piperidin-4-yl)acetic acid is essential for elucidating its mechanism of action and therapeutic potential.
Eigenschaften
IUPAC Name |
2-[1-(2-ethylbutyl)piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-3-11(4-2)10-14-7-5-12(6-8-14)9-13(15)16/h11-12H,3-10H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPIRVZJYIETPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1CCC(CC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-ethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470096.png)

![1-[(2-cyanophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470098.png)

![1-[(5-bromofuran-2-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470101.png)



![3-[2-(Difluoromethoxy)phenyl]-2-methylprop-2-enal](/img/structure/B1470111.png)
![3-[2-(Methoxymethyl)phenyl]-2-methylprop-2-en-1-ol](/img/structure/B1470112.png)
![2-[1-(Thian-4-yl)piperidin-4-yl]acetic acid](/img/structure/B1470115.png)
![2-[1-(Carbamoylmethyl)piperidin-4-yl]acetic acid](/img/structure/B1470116.png)
